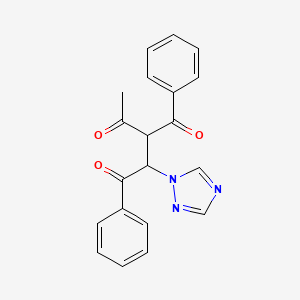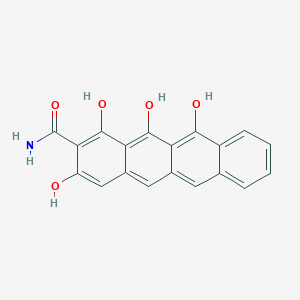
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide is a complex organic compound with significant importance in various scientific fields It is known for its unique structure, which includes multiple hydroxyl groups and a naphthacene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the naphthacene core.
Amidation: Formation of the carboxamide group through reactions with amines.
Purification: Techniques such as recrystallization and chromatography are used to purify the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated systems: For precise control of reaction conditions.
Quality control: Ensuring the purity and consistency of the product through rigorous testing.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide involves its interaction with various molecular targets:
Enzyme inhibition: It may inhibit specific enzymes, affecting metabolic pathways.
DNA intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Signal transduction: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anhydrotetracycline: Shares a similar naphthacene core but differs in functional groups.
Tetracycline: Another related compound with antibiotic properties.
Minocycline: A derivative with enhanced activity against certain bacterial strains.
Uniqueness
1,3,11,12-Tetrahydroxy-2-naphthacenecarboxamide stands out due to its specific hydroxylation pattern and carboxamide group, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
3988-13-4 |
|---|---|
Formule moléculaire |
C19H13NO5 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
1,3,11,12-tetrahydroxytetracene-2-carboxamide |
InChI |
InChI=1S/C19H13NO5/c20-19(25)15-12(21)7-10-6-9-5-8-3-1-2-4-11(8)16(22)13(9)17(23)14(10)18(15)24/h1-7,21-24H,(H2,20,25) |
Clé InChI |
TZGFFEIAVLKUAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=C4C=C(C(=C(C4=C(C3=C2O)O)O)C(=O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
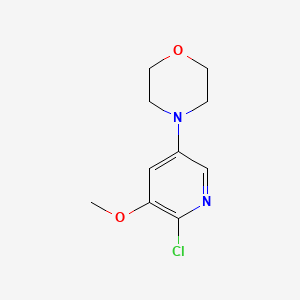

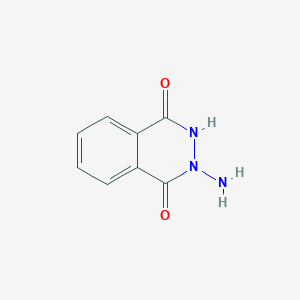
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
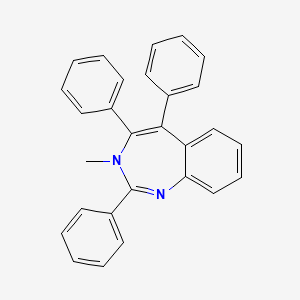
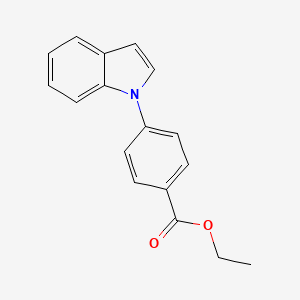

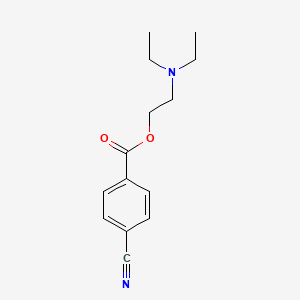
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)
